4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde
Description
Properties
CAS No. |
651030-49-8 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H13NO3/c1-21-17-13-3-2-4-15(20)16(13)14(9-18-17)12-7-5-11(10-19)6-8-12/h2-10,20H,1H3 |
InChI Key |
AHMXVVWLXSXKFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis
The Friedländer reaction is a cornerstone for constructing the isoquinoline scaffold. In this method, 2-amino-4,5-methylenedioxybenzaldehyde undergoes condensation with ketones or β-keto esters under acidic conditions. For 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde, ethyl 4-chloro-3-oxobutanoate serves as the ketone component, facilitated by KHSO₄ under ultrasound irradiation. The reaction proceeds via imine formation, followed by cyclodehydration to yield the quinoline intermediate. Subsequent demethylation and oxidation introduce the benzaldehyde group, achieving yields of 52–82%.
Key parameters:
Schiff Base-Mediated Cyclization
Schiff base formation between 2-aminobenzaldehyde derivatives and aldehydes provides an alternative route. For example, 2-hydroxy-4-methoxybenzaldehyde reacts with ethylenediamine in methanol under reflux, followed by oxidative cyclization using Mn(OAc)₃ to form the isoquinoline core. The benzaldehyde substituent is introduced via Suzuki-Miyaura coupling in a subsequent step.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling is pivotal for attaching the benzaldehyde group. A brominated isoquinoline intermediate (e.g., 4-bromo-1-methoxyisoquinolin-5-ol) reacts with 4-formylphenylboronic acid under Suzuki conditions:
Reaction conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DME/H₂O (3:1)
-
Temperature : 90°C, 12 h
This method ensures regioselective arylation while preserving sensitive functional groups like the hydroxyl and methoxy moieties.
Buchwald-Hartwig Amination
For N-arylation steps, Buchwald-Hartwig amination couples halogenated isoquinolines with benzaldehyde-containing amines. Using Pd₂(dba)₃ and Xantphos, 4-chloro-1-methoxyisoquinolin-5-ol reacts with 4-aminobenzaldehyde to form the target compound.
Optimization highlights :
Multi-Step Synthesis from Fragments
Isoquinoline Ring Construction via Cycloaddition
A [4+2] cycloaddition strategy employs α-diazoketoesters and 2-arylbenzimidazoles under Rh(III) catalysis. For instance, ethyl diazo(4-formylphenyl)acetate reacts with 1-methoxyisoquinolin-5-ol to form the fused ring system. Retro-Claisen and decarboxylation steps refine the product.
Critical steps :
Sequential Functionalization
A modular approach builds the molecule in stages:
-
Isoquinoline synthesis : 2-Amino-4-methoxybenzaldehyde undergoes Friedländer condensation with ethyl acetoacetate.
-
Hydroxylation : Oxidative hydroxylation using H₂O₂/FeSO₄ introduces the 5-hydroxy group.
-
Aldehyde introduction : Vilsmeier-Haack formylation at position 4 completes the structure.
Catalytic Oxidation Methods
Cobalt-Catalyzed Oxidation
Cobalt hydroxide mediates the oxidation of 4-(1-methoxyisoquinolin-4-yl)toluene to the benzaldehyde derivative. Oxygen serves as the terminal oxidant in a basic aqueous medium:
Conditions :
Comparison of Synthetic Routes
| Method | Key Steps | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedländer Condensation | Cyclization, oxidation | KHSO₄ | 74 | Scalable, mild conditions | Requires demethylation step |
| Suzuki Coupling | Cross-coupling | Pd(PPh₃)₄ | 83 | High regioselectivity | Sensitive to boronic acid cost |
| Rh(III)-Catalyzed | Cycloaddition, decarboxylation | [Cp*RhCl₂]₂ | 97 | Functional group tolerance | High catalyst cost |
| Cobalt Oxidation | Oxidative functionalization | Co(OH)₂ | 65 | Eco-friendly oxidant | Moderate yields |
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but may include acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzoic acid.
Reduction: Formation of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde exhibits potential as a lead compound in drug discovery due to its biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for treating infections.
- Anti-inflammatory Effects : The compound has shown promise in inhibiting markers associated with inflammatory conditions, such as VCAM-1 and MCP-1, which are crucial in the pathogenesis of diseases like atherosclerosis and arthritis .
- Neuroprotective Potential : Similar compounds have been reported to exhibit neuroprotective effects, which could be relevant for developing treatments for neurodegenerative diseases.
Case Study Examples
Research studies have documented various applications of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde:
- A study highlighted its role in modulating inflammatory pathways, demonstrating significant reductions in inflammatory markers in animal models of disease .
- Another investigation focused on its potential as an antimicrobial agent, showing effectiveness against specific bacterial strains.
These case studies illustrate the compound's versatility and potential for therapeutic development.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Table 1: Structural Comparison of Benzaldehyde Derivatives
- Isoquinoline vs. Simple Substituents: The isoquinoline group in the target compound introduces aromaticity and rigidity, contrasting with flexible substituents like benzyloxy or dimethylamino . This rigidity may enhance binding specificity in biological targets.
Key Differences :
- The target compound’s synthesis likely requires multi-step functionalization of the isoquinoline ring, contrasting with simpler etherification or condensation routes for analogs .
Pharmacological Potential
- Anticancer Activity: Hydroxybenzaldehyde derivatives are known for anticancer properties, with substituents like methoxy and hydroxy enhancing cytotoxicity . The isoquinoline moiety may further modulate DNA intercalation or kinase inhibition.
- Antiviral Applications : Analogous to 4-(benzyloxy)benzaldehyde (an intermediate for HIV-1 inhibitors) , the target compound’s aromatic system could target viral enzymes, though this requires validation.
- Antioxidant Properties: Substituted benzylidenes (e.g., 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one) demonstrate radical-scavenging activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 4-Hydroxybenzaldehyde | 4-(Benzyloxy)benzaldehyde |
|---|---|---|---|
| Solubility (Polarity) | Moderate (hydroxy/aldehyde) | High (polar groups) | Low (ether-dominated) |
| Conformational Flexibility | Rigid (isoquinoline) | Flexible | Semi-rigid (benzyloxy) |
| Hydrogen-Bonding Sites | 2 (OH, CHO) | 2 (OH, CHO) | 1 (CHO) |
- Coplanarity Effects: In 4-(benzyloxy)benzaldehyde, coplanar aromatic rings enhance π-π stacking , whereas the isoquinoline group in the target compound may adopt distinct torsional angles, affecting binding modes.
Research Findings and Implications
- Structural Insights: The isoquinoline group’s rigidity and hydrogen-bonding capacity distinguish the target compound from simpler benzaldehyde derivatives, suggesting unique pharmacokinetic profiles .
- Synthetic Challenges: Multi-step synthesis of the isoquinoline moiety may limit yield compared to straightforward etherification or condensation reactions .
- Therapeutic Potential: Further studies are needed to explore the compound’s activity against drug-resistant pathogens or cancer cell lines, building on trends observed in analogs .
Biological Activity
4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory effects and its role as a therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various models, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features an isoquinoline moiety, which is known for various pharmacological properties. The presence of hydroxyl and methoxy groups on the isoquinoline ring enhances its reactivity and biological interactions.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde exhibit significant anti-inflammatory properties. For instance, research has shown that related compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition occurs in a dose-dependent manner, suggesting that these compounds could be effective in managing inflammatory responses.
Mechanisms of Action:
- Inhibition of iNOS and COX-2: These compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways.
- NF-κB Pathway Modulation: They also inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are pivotal in regulating inflammatory gene expression .
Pharmacological Efficacy
The efficacy of 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has been evaluated in various animal models:
- Colitis Models: In murine models of colitis induced by dextran sulfate sodium (DSS), administration of related isoquinoline compounds resulted in reduced disease severity, maintained body weight, and preserved colon length compared to control groups. These findings suggest a protective effect against colonic inflammation .
- Bone Marrow Transplantation Recovery: In studies assessing recovery post-bone marrow transplantation, compounds similar to 4-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde facilitated faster neutrophil recovery, indicating potential applications in hematologic recovery following cytotoxic treatments .
Data Summary
| Biological Activity | Model/Method | Outcome |
|---|---|---|
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Significant reduction in NO and PGE2 production |
| Colitis | DSS-induced murine model | Reduced disease severity, maintained body weight |
| Bone marrow recovery | Murine model post-transplant | Accelerated neutrophil recovery |
Case Studies
A notable case study involved the assessment of a related compound's impact on aged muscle mass recovery. The study demonstrated that treatment with isoquinoline derivatives led to rejuvenation of muscle strength and mass, showcasing their potential beyond anti-inflammatory applications .
Q & A
Basic Research Question
- Screen solvents with varying polarities (e.g., ethanol, DMSO, ethyl acetate) using the "oiling-out" method.
- Add co-solvents (e.g., PEG-400) to improve solubility.
- Employ slow evaporation or cooling crystallization techniques.
- Refer to solubility data from structural analogs like 4-hydroxybenzaldehyde (8.45 mg/mL in water at 25°C) as a starting point .
How can researchers validate the purity of synthesized batches for pharmacological studies?
Advanced Research Question
- Combine orthogonal methods: HPLC (purity >98%), for carbon backbone integrity, and high-resolution mass spectrometry (HRMS) for exact mass confirmation.
- Use differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Compare UV-Vis spectra with reference standards to identify contaminant peaks .
What role does the aldehyde group play in derivatizing this compound for bioactivity assays?
Advanced Research Question
The aldehyde moiety enables Schiff base formation with amines, facilitating conjugation to biomolecules or fluorophores. For example:
- React with hydrazine derivatives to form hydrazones for enzyme inhibition studies (e.g., FAAH inhibitors).
- Use reductive amination to link to amino-functionalized resins for solid-phase synthesis .
How can conflicting data on the compound’s stability under acidic/basic conditions be reconciled?
Advanced Research Question
- Conduct accelerated stability studies (40°C/75% RH) in pH-adjusted buffers (pH 1–13).
- Analyze degradation products via LC-MS to identify hydrolysis pathways.
- Correlate stability with computational predictions of bond dissociation energies (BDEs) for the aldehyde and methoxy groups .
What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
Basic Research Question
- Use SwissADME to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- Employ Molecular Operating Environment (MOE) for docking studies to assess target binding affinity.
- Validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
